molecular formula C8H8N2 B185282 3,5-Dimethylpyridine-2-carbonitrile CAS No. 7584-09-0

3,5-Dimethylpyridine-2-carbonitrile

Cat. No. B185282
CAS RN: 7584-09-0
M. Wt: 132.16 g/mol
InChI Key: MYBGPKXHLYUSQF-UHFFFAOYSA-N
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Patent
US06300338B1

Procedure details

To a cooled (0° C.) solution of NaCN (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water (air free) was dripped 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL water (air free) in 1.25 hr., keeping the temperature below 3° C. The reaction mixture was stored at about 3° C. overnight. The mixture was filtered and washed with water to give 40 g of the title compound. An analytical sample was recrystallized from isopropyl ether and pentane (4:1) (m.p.: 61-62° C.).
Name
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
1-methoxy-3,5-dimethyl pyridinium methyl sulfate
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].COS([O-])(=O)=O.CO[N+:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1>O>[C:1]([C:13]1[C:14]([CH3:19])=[CH:15][C:16]([CH3:18])=[CH:17][N:12]=1)#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
O
Step Two
Name
1-methoxy-3,5-dimethyl pyridinium methyl sulfate
Quantity
83 g
Type
reactant
Smiles
COS(=O)(=O)[O-].CO[N+]1=CC(=CC(=C1)C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in 1.25 hr
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
the temperature below 3° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=NC=C(C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.